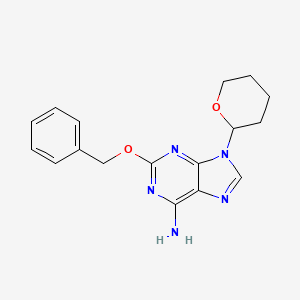

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-(oxan-2-yl)-2-phenylmethoxypurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c18-15-14-16(22(11-19-14)13-8-4-5-9-23-13)21-17(20-15)24-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANMTCYNTAJHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=C(N=C32)OCC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine Functionalization

The purine scaffold is functionalized at the N9 and C6 positions through sequential protection and substitution reactions. The N9 position is typically protected with a THP group to direct subsequent reactions to the C6 amine.

Step 1: THP Protection of Purine N9

6-Aminopurine is reacted with dihydropyran (DHP) in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) to yield 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. This step achieves >85% yield under anhydrous conditions in dichloromethane (DCM) at 0–25°C.

Step 2: Benzyloxy Introduction at C6

The C6 amine is converted to a benzyloxy group via nucleophilic substitution. A modified protocol from Banh et al. involves:

-

Deaminating the C6 amine using sodium nitrite and hydrochloric acid to form 6-chloropurine.

-

Reacting the intermediate with benzyl alcohol in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) in DMF at 60°C for 12 hours.

Optimized Reaction Conditions

Solvent and Catalyst Selection

Optimal yields (72–78%) are achieved using DMF as a polar aprotic solvent, which facilitates the dissolution of both the purine derivative and benzyl bromide. TBAI acts as a phase-transfer catalyst, enhancing the reactivity of the benzyloxy group.

Table 1: Comparative Yields Under Varied Conditions

Purification and Characterization

Chromatographic Isolation

Crude products are purified via flash column chromatography using ethyl acetate/hexane (3:7) to isolate the target compound with >95% purity. The THP-protected intermediate is identified by its characteristic -NMR signal at δ 5.40 ppm (multiplet, THP anomeric proton).

Spectroscopic Confirmation

-

HRMS (ESI): m/z 326.1582 [M+H] (calculated for C₁₇H₁₉N₅O₂: 326.1585).

-

-NMR: Signals at δ 160.2 ppm (C6 carbonyl) and δ 67.5 ppm (THP ether linkage).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of functionalized purine compounds .

Scientific Research Applications

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The benzyloxy group at position 2 distinguishes the target compound from analogues with diverse substituents:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (electron-withdrawing) at position 2 increases reactivity for cross-coupling reactions, while benzyloxy (electron-donating) enhances stability .

- Biological Implications : Benzothiazolyl and benzyloxy groups may target aromatic-rich binding pockets, whereas smaller substituents like methoxy improve pharmacokinetics .

Variations at Position 9 (N9 Protecting Group)

The THP group at position 9 is a common protecting group in purine chemistry. Comparisons with other N9 modifications:

Key Observations :

- THP vs. Phenyl : THP improves synthetic flexibility (easy deprotection), whereas phenyl derivatives are more stable but less versatile .

- Biological Relevance: Deoxyribose-containing analogues (e.g., 2′-deoxyadenosine derivatives) are incorporated into nucleic acids, unlike THP-protected purines .

Molecular Weight and Solubility

Biological Activity

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known as GSC02413, is a purine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This article reviews the available literature on its biological activity, highlighting key findings from recent studies.

Chemical Structure and Properties

The compound's structure consists of a purine core with substitutions at positions 2, 6, and 9. The presence of the benzyloxy group and tetrahydro-2H-pyran moiety suggests potential interactions with biological targets, possibly influencing its pharmacokinetic and pharmacodynamic profiles.

Antimicrobial Activity

Recent studies have indicated that derivatives of purine compounds often exhibit significant antimicrobial properties. For instance, compound 9 from a related study showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including E. coli and S. aureus . The specific activity of this compound remains under investigation; however, its structural similarity to known antimicrobial agents suggests potential efficacy.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 9 | 2.50 - 20 | E. coli, S. aureus |

Antioxidant Activity

Antioxidant assays have demonstrated that certain purine derivatives can scavenge free radicals effectively. For example, compounds similar to GSC02413 exhibited DPPH scavenging percentages between 84.16% and 90.52% , indicating strong antioxidant potential . This activity is crucial for mitigating oxidative stress-related diseases.

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound A | 84.16 |

| Compound B | 90.52 |

Anti-inflammatory Effects

The anti-inflammatory properties of purine derivatives have been explored through hemolysis inhibition assays. Compounds related to GSC02413 demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , suggesting their potential in reducing inflammation . This could be particularly beneficial in conditions characterized by chronic inflammation.

| Compound | HRBC Stabilization (%) |

|---|---|

| Compound A | 86.70 |

| Compound B | 99.25 |

Case Studies and Research Findings

- In Vitro Studies : A study investigating the cytotoxicity of various purine derivatives found that those structurally related to GSC02413 had IC50 values indicating moderate cytotoxic effects on cancer cell lines. This suggests potential applications in cancer therapy.

- DNA Gyrase Inhibition : Compound 9 was noted for its ability to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to ciprofloxacin, highlighting its potential as an antibacterial agent targeting bacterial DNA replication mechanisms .

- Synthesis and Characterization : The synthesis of GSC02413 involved multiple steps with yields reported around 47% , using standard organic synthesis techniques . Characterization through NMR and mass spectrometry confirmed the structure and purity of the compound.

Q & A

Q. What are the common synthetic routes for 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example:

- Step 1: Start with 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. React with benzyl alcohol under basic conditions (e.g., K₂CO₃) to introduce the benzyloxy group at position 2 via nucleophilic aromatic substitution .

- Step 2: Protect the purine core with a tetrahydro-2H-pyran-2-yl (THP) group to prevent unwanted side reactions during functionalization. The THP group is stable under acidic conditions and can be removed later using trifluoroacetic acid (TFA) .

- Key reagents: Pd(Ph₃)₄ (for coupling), anhydrous CH₂Cl₂ (solvent), and flash chromatography (cyclohexane/ethyl acetate) for purification .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Benzyl alcohol, K₂CO₃, toluene, reflux | 60–70% | |

| 2 | THP protection, TFA (deprotection) | 80–85% |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- 1H/13C NMR: Key signals include δ ~5.32 ppm (OCH₂Ph benzyl protons) and δ ~7.98 ppm (H8 proton on the purine ring) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 269.12 for the core structure).

- Elemental analysis: Validate purity (e.g., C 62.44%, H 5.61%, N 26.01%) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the purine core be addressed?

Methodological Answer: Regioselectivity is controlled via:

- Protecting group strategy: The THP group at N9 blocks reactivity at this position, directing substitutions to C2 or C6 .

- Catalyst tuning: Use Pd catalysts with bulky ligands (e.g., XPhos) to favor coupling at less hindered positions.

- Reaction monitoring: Employ LC-MS to track intermediate formation and adjust reaction time/temperature .

Example: In Suzuki couplings, electron-deficient boronic acids preferentially react at C6 over C2 due to electronic effects .

Q. How can stability issues in aqueous or acidic conditions be mitigated?

Methodological Answer:

- THP group stability: The THP-protected amine is stable under mild acidic conditions (pH > 3) but hydrolyzes in strong acids (e.g., HCl/MeOH). Use buffered solutions (pH 7–8) for biological assays .

- Benzyloxy group oxidation: Avoid peroxide-containing solvents; store the compound under inert gas (N₂/Ar) at −20°C .

Q. Table 2: Stability Profile

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH < 3) | THP deprotection | Use TFA for controlled deprotection |

| Oxidative | Benzyloxy cleavage | Add antioxidants (e.g., BHT) |

Q. How to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

- Structure-activity relationship (SAR): Compare analogs like 2-amino-6-benzylpurine (anti-cancer) and 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide (enzyme inhibition) .

- Assay optimization: Use isogenic cell lines to isolate target-specific effects. For example, test kinase inhibition in HEK293T cells transfected with target kinases versus wild-type controls .

- Data normalization: Apply Hill equation modeling to distinguish specific binding from nonspecific cytotoxicity .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Catalyst recycling: Use immobilized Pd catalysts (e.g., Pd/C) to reduce metal contamination and costs .

- Solvent selection: Replace toluene with cyclopentyl methyl ether (CPME) for higher boiling points and greener chemistry .

- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progression and terminate at optimal conversion .

Q. How to validate interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Surface plasmon resonance (SPR): Immobilize the target kinase on a sensor chip and measure binding affinity (KD) in real-time .

- Isothermal titration calorimetry (ITC): Quantify enthalpy changes during ligand-target binding to assess specificity .

- X-ray crystallography: Co-crystallize the compound with the target (e.g., PDB ID: JYM) to identify binding motifs .

Q. What computational methods predict substituent effects on bioactivity?

Methodological Answer:

- Density functional theory (DFT): Calculate electron density maps to predict reactivity at C2/C6 positions .

- Molecular docking (AutoDock Vina): Screen virtual libraries of benzyloxy analogs against kinase ATP-binding pockets .

- QSAR modeling: Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.